REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH2:17][OH:18])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH:17]=[O:18])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
60.5 kg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
|
Name
|
|
Quantity
|
544.8 kg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
520.9 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30.2 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 23-27° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 10-30° C. over 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to about 10° C. over 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at 2-10° C. for 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
WASH
|
Details
|
the residue (waste manganese) was washed with toluene (284 kg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 kg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |